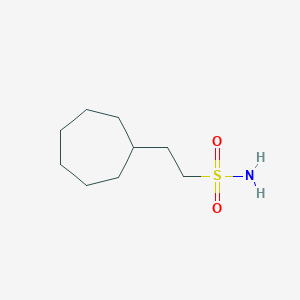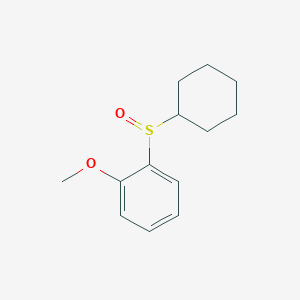![molecular formula C16H26O8 B12316393 4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleuropeic acid 8-O-glucoside is a natural compound, also known as European olive acid 8-O-glucoside. It is a phenolic acid compound extracted from the leaves of the olive tree (Olea europaea). The chemical structure of Oleuropeic acid 8-O-glucoside consists of European olive acid and glucoside, forming a yellow crystalline substance with a bitter taste. This compound is known for its antioxidant and anti-inflammatory properties, and it has potential benefits in preventing atherosclerosis and reducing the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleuropeic acid 8-O-glucoside is typically prepared using olive leaf extracts. The extraction process involves several chemical reactions to isolate and purify the compound. The synthetic route generally includes the following steps:
Extraction: Olive leaves are subjected to solvent extraction to obtain a crude extract containing various phenolic compounds.
Isolation: The crude extract is then subjected to chromatographic techniques to isolate Oleuropeic acid 8-O-glucoside.
Purification: The isolated compound is further purified using recrystallization or other purification methods to achieve high purity.
Industrial Production Methods
In industrial settings, the production of Oleuropeic acid 8-O-glucoside involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound. The industrial production process is optimized to achieve high yields and purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Oleuropeic acid 8-O-glucoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Oleuropeic acid 8-O-glucoside into its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Oleuropeic acid 8-O-glucoside. These derivatives may exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Oleuropeic acid 8-O-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of phenolic compounds in olive leaf extracts.
Medicine: Oleuropeic acid 8-O-glucoside is investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and microbial infections.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
The mechanism of action of Oleuropeic acid 8-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Activity: Oleuropeic acid 8-O-glucoside inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound exhibits antibacterial activity against various strains of bacteria, including Helicobacter pylori
Comparison with Similar Compounds
Oleuropeic acid 8-O-glucoside can be compared with other similar compounds, such as:
Oleuropein: Another phenolic compound found in olive leaves, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A derivative of oleuropein, with potent antioxidant activity.
Maslinic Acid: A triterpenic acid found in olive leaves, with anti-inflammatory and anticancer properties.
Oleuropeic acid 8-O-glucoside is unique due to its specific glucoside structure, which may contribute to its distinct biological activities and potential health benefits.
Properties
IUPAC Name |
4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWNDZNKBUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)





![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)

![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)


